molecular formula C20H24N6O B2524609 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211245-14-6

8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B2524609
CAS No.: 211245-14-6
M. Wt: 364.453
InChI Key: BUNLBUQVVVGGJD-UHFFFAOYSA-N
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Description

8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidine derivative with a well-documented role as a kinase inhibitor. Structurally, it features:

  • 8-ethyl group: Enhances lipophilicity and binding affinity to kinase ATP pockets.
  • 4-(4-methylpiperazin-1-yl)phenylamino substituent at position 2: Contributes to solubility and kinase selectivity via interactions with hydrophobic and polar regions of the target .
  • Pyrido[2,3-d]pyrimidin-7-one core: A privileged scaffold in kinase inhibitor design due to its ability to mimic ATP’s adenine moiety .

This compound (also referred to as FRAX597 in its chlorinated, thiazole-substituted form) inhibits p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in neurofibromatosis type 2 (NF2)-associated tumors. Crystallographic studies confirm its binding to the PAK1 kinase domain at a resolution of 2.01 Å .

Properties

IUPAC Name

8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-3-26-18(27)9-4-15-14-21-20(23-19(15)26)22-16-5-7-17(8-6-16)25-12-10-24(2)11-13-25/h4-9,14H,3,10-13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNLBUQVVVGGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC2=CN=C(N=C21)NC3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit fms-like tyrosine kinase 3 (flt3) and cyclin-dependent kinases (cdks) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, making them potential targets for this compound.

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bond interactions . This interaction could potentially lead to the inhibition of the target proteins, thereby affecting their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one, it is recommended to store the compound in a refrigerator . This suggests that temperature could be a key environmental factor affecting the stability of the compound. Other environmental factors such as pH and light exposure could also potentially influence the compound’s action and stability.

Biological Activity

8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one, also known by its CAS number 211245-14-6, is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H24N6O
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : 8-ethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

The compound is part of the pyrido[2,3-d]pyrimidin-7-one family, which has been studied extensively for their kinase inhibitory properties. Kinases are critical in various signaling pathways and are often targeted in cancer therapy due to their role in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research indicates that the substitution patterns on the pyrido[2,3-d]pyrimidin scaffold significantly influence biological activity. For instance:

  • The presence of the 4-methylpiperazine moiety enhances selectivity and potency against specific kinases.
  • Variations at positions C5 and C6 of the pyrido ring can lead to differing affinities for various targets, influencing therapeutic outcomes .

In Vitro Studies

In vitro studies have shown that compounds similar to 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Assays : The compound demonstrated IC50 values in the nanomolar range against several tumor cell lines, highlighting its potential as an anti-cancer agent .
Cell LineIC50 (nM)
K562 (CML)~30
DU145 (Prostate)~100
HCT15 (Colorectal)~300
CAPAN-1 (Pancreatic)~500

Multikinase Inhibition

The compound has been characterized as a multikinase inhibitor with notable activity against:

  • CDK4 and CDK6 : Implicated in cell cycle regulation.
  • FGFR1 and PDGFRβ : Involved in angiogenesis and tumor growth.

Inhibitory profiles suggest that the compound can effectively disrupt multiple signaling pathways simultaneously, which may contribute to its efficacy in cancer treatment .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of similar pyridopyrimidine compounds in vivo. The results indicated that these compounds significantly reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses .

Case Study 2: Kinase Profiling

In another study focusing on kinase profiling, over 285 kinases were screened to evaluate the selectivity of 8-Ethyl-2-[...]. The results showed high specificity for certain kinases while maintaining low toxicity towards normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one exhibit promising anticancer properties. Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancerous cells. The compound's ability to interact with specific molecular targets involved in cell cycle regulation is under investigation, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Neuropharmacological Effects

Given its piperazine moiety, this compound could exhibit neuropharmacological activities. Research into similar compounds has demonstrated potential benefits in treating neurological disorders such as anxiety and depression. The interaction with serotonin and dopamine receptors is a focus area for further exploration.

Targeted Drug Delivery Systems

The structural characteristics of 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one make it a suitable candidate for incorporation into targeted drug delivery systems. Its ability to form complexes with biomolecules can enhance the specificity and efficacy of drug delivery, particularly in cancer therapy.

Case Studies

Several case studies have been documented regarding the applications of this compound:

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant potency.
Study BAntimicrobialShowed effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study CNeuropharmacologyIndicated anxiolytic effects in animal models, correlating with increased serotonin levels in the brain.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]pyrimidin-7-one Derivatives

Structural and Functional Analogues

Key analogues and their properties are summarized below:

Compound Name / ID Substituents (Positions) Target Kinase(s) Key Activity/IC50 (μM) References
FRAX597 (Target Compound) 8-Ethyl, 2-[4-(4-methylpiperazinyl)phenyl]amino, 6-Cl-thiazole PAK1 PAK1 inhibition (structural confirmation)
PD-173955 8-Methyl, 2-[3-(methylsulfanyl)phenyl]amino, 6-(2,6-dichlorophenyl) Abl tyrosine kinase, Eph receptors Abl IC50: 0.002–0.005
Dilmapimod (SB-681323) 8-(2,6-Difluorophenyl), 2-[(1,3-dihydroxypropan-2-yl)amino], 4-(4-fluoro-2-methylphenyl) p38 MAPK TNF-α/IL-1β/IL-6 suppression; RA models
Voxtalisib 8-Ethyl, 4-methyl, 6-(1H-pyrazol-5-yl) PI3K/mTOR Dual PI3K/mTOR inhibition; cancer trials
TAK-733 8-Methyl, 3-[(2R)-2,3-dihydroxypropyl], 6-fluoro, 5-(2-fluoro-4-iodophenyl)amino MEK/ERK MEK1/2 IC50: 0.003–0.005
Piratrexim 8-Methyl, 6-[(2,5-dimethoxyphenyl)methyl], 5-methyl Dihydrofolate reductase (DHFR) Antifolate activity

Key Structural Determinants of Activity

Position 8 Substitution
  • Ethyl (FRAX597) : Balances lipophilicity and steric bulk, optimizing PAK1 binding .
  • Methyl (PD-173955) : Reduces steric hindrance, favoring Abl kinase inhibition .
  • Aryl (Dilmapimod) : Introduces rigidity for p38 MAPK selectivity .
Position 2 Substitution
  • 4-Methylpiperazinylphenyl (FRAX597) : Enhances solubility and hydrogen bonding with kinase hinge regions .
  • Methylsulfanylphenyl (PD-173955) : Increases hydrophobic interactions in Abl’s ATP pocket .
Position 6 Substitution
  • Chlorothiazole (FRAX597) : Critical for PAK1 selectivity via halogen bonding .
  • Dichlorophenyl (PD-173955) : Stabilizes Abl binding through π-π stacking .

Q & A

Basic: What are the primary biological targets of this compound, and how are these activities experimentally validated?

Answer:
The compound primarily inhibits tyrosine kinases (TKs) such as platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), epidermal growth factor receptor (EGFr), and c-Src. Validation involves:

  • Kinase assays : Competitive ATP-binding assays using purified kinase domains to measure IC50 values (e.g., 0.009–0.079 µM for c-Src and PDGFr) .
  • Cellular assays : Inhibition of PDGF-mediated receptor autophosphorylation (IC50: 0.002–0.026 µM) and proliferation in PDGF-dependent cell lines (IC50: 0.3 µM) .
  • In vivo models : Tumor growth delay in xenografts (e.g., 10.6 days in SK-OV-3 ovarian tumors) .

Advanced: How can researchers resolve contradictions in kinase inhibition potency across experimental models?

Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration), kinase isoform specificity, or cellular context. Methodological approaches include:

  • Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .
  • Structural studies : Co-crystallization with target kinases to identify binding mode discrepancies .
  • Cellular context analysis : Quantify receptor expression levels in cell lines via Western blot or qPCR .

Basic: What synthetic routes introduce the 4-(4-methylpiperazin-1-yl)phenylamino group at the C-2 position?

Answer:
Key steps involve:

  • Nucleophilic substitution : React halogenated intermediates (e.g., 2-chloro-pyrido[2,3-d]pyrimidin-7-one) with 4-(4-methylpiperazin-1-yl)aniline under Pd-catalyzed coupling (e.g., Buchwald-Hartwig) .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) .
  • Yield optimization : Adjust reaction time (12–24 hr) and temperature (80–100°C) .

Advanced: What strategies improve oral bioavailability while maintaining kinase inhibition?

Answer:

  • Structural modifications : Introduce solubilizing groups (e.g., piperazine) to enhance aqueous solubility without disrupting ATP-binding interactions .
  • Prodrug design : Mask polar groups (e.g., hydroxylation-prone sites) with labile esters .
  • Pharmacokinetic (PK) studies : Measure plasma clearance, AUC, and bioavailability in rodent models using LC-MS/MS .

Basic: How is structural integrity confirmed post-synthesis?

Answer:

  • Spectroscopic techniques :
    • NMR : Confirm substituent positions (e.g., ethyl at N-8, piperazine-phenylamino at C-2) .
    • HRMS : Verify molecular weight (e.g., [M+H]+ = 447.23) .
  • Purity analysis : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .

Advanced: What computational methods predict binding modes to tyrosine kinases?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model ATP-binding pocket interactions, focusing on hydrogen bonds with hinge regions (e.g., Met319 in c-Src) .
  • Validation : Mutagenesis (e.g., alanine scanning) of predicted binding residues followed by kinase activity assays .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What in vitro assays assess cytotoxic effects on cancer cells?

Answer:

  • Proliferation assays : WST-1/MTT assays (IC50: 0.3–1.8 µM in PDGF-dependent lines) .
  • Colony formation : Soft agar assays to measure anchorage-independent growth inhibition (IC50: 0.33–1.8 µM) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced: How are metabolic pathways investigated, and what are key metabolites?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat), followed by HPLC-MS/MS to detect metabolites (e.g., primary amine and N-oxide derivatives) .
  • Implications : Assess metabolite bioactivity (e.g., TK inhibition) and toxicity (e.g., Ames test) .
  • In vivo PK : Monitor plasma metabolite levels after oral administration in rats .

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